An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-1-benzothiophene
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1-benzothiophene is a sulfur-containing heterocyclic compound that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. The benzothiophene scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(Bromomethyl)-1-benzothiophene, serving as a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Chemical and Physical Properties
While specific experimental data for 2-(Bromomethyl)-1-benzothiophene is not extensively documented in publicly available literature, its properties can be reliably inferred from data on its isomers and closely related analogs.
| Property | Value | Source/Reference |
| Molecular Formula | C₉H₇BrS | Inferred from isomeric 3-(Bromomethyl)-1-benzothiophene |
| Molecular Weight | 227.12 g/mol | Inferred from isomeric 3-(Bromomethyl)-1-benzothiophene |
| Appearance | Likely a solid at room temperature | Based on related compounds like 2-Bromobenzothiophene which is a solid with a melting point of 37-43 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., benzene, xylene, chloroform) and have low solubility in water.[6] | Based on the general solubility of benzothiophene[6] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet for the bromomethyl protons (-CH₂Br) is expected in the range of 4.5-5.0 ppm. The aromatic protons on the benzothiophene ring system would appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns dependent on their substitution. |
| ¹³C NMR | The carbon of the bromomethyl group is anticipated to resonate in the range of 30-40 ppm. The aromatic carbons of the benzothiophene core would appear in the region of 120-145 ppm. |
| IR Spectroscopy | Characteristic absorption bands would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching within the aromatic system (1400-1600 cm⁻¹), and C-S stretching vibrations (around 687-710 cm⁻¹).[7] A C-Br stretching band would be expected in the lower frequency region (typically 500-600 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and the bromomethyl group. |
Synthesis and Reactivity
The synthesis of 2-(Bromomethyl)-1-benzothiophene can be approached through various strategies developed for the functionalization of the benzothiophene core.
General Synthetic Approaches
Several methods for the synthesis of substituted benzothiophenes have been reported, which could be adapted for the preparation of 2-(Bromomethyl)-1-benzothiophene. These include:
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Visible-light-promoted cyclization of disulfides and alkynes: This method offers a green and efficient route to construct the benzothiophene skeleton.[8]
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Domino reactions: One-pot, multi-component reactions provide a powerful tool for the rapid assembly of complex benzothiophene derivatives.[9]
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Functionalization of pre-formed benzothiophene: This can involve electrophilic substitution or metal-catalyzed cross-coupling reactions.[10]
A plausible synthetic route to 2-(Bromomethyl)-1-benzothiophene could involve the radical bromination of 2-methyl-1-benzothiophene using a reagent like N-bromosuccinimide (NBS) under photochemical or thermal initiation.
Reactivity
The reactivity of 2-(Bromomethyl)-1-benzothiophene is dictated by two main features: the reactive bromomethyl group and the aromatic benzothiophene nucleus.
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Reactivity of the Bromomethyl Group: The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution, making this compound an excellent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.
-
Reactivity of the Benzothiophene Core: The benzothiophene ring system can undergo electrophilic aromatic substitution. Theoretical and experimental studies on the parent benzothiophene indicate that electrophilic attack occurs preferentially at the C2 and C4 positions.[11] The presence of the bromomethyl group at the C2 position may influence the regioselectivity of further substitutions.
Experimental Protocols
While a specific protocol for the synthesis of 2-(Bromomethyl)-1-benzothiophene is not detailed in the searched literature, a general procedure for the C3-alkylation of benzothiophene S-oxides via an interrupted Pummerer reaction is provided as an example of benzothiophene functionalization.[12]
General Procedure for C3 C–H Alkylation of Benzothiophene S-oxides [12]
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To a nitrogen-flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add the benzothiophene S-oxide (0.2 mmol), the desired silane (0.3 mmol), and acetonitrile (1 ml).
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Stir the mixture at 0 °C and add trifluoroacetic anhydride (TFAA) (0.3 mmol).
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Remove the cooling bath and stir the mixture at ambient temperature overnight (approximately 16 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (3 ml).
-
Extract the aqueous phase with ethyl acetate (3 x 5 ml).
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Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography.
Applications in Drug Development and Materials Science
The benzothiophene moiety is a cornerstone in the development of new pharmaceuticals.[1][2] Its presence in drugs like the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton underscores its therapeutic importance.[9] 2-(Bromomethyl)-1-benzothiophene, with its reactive handle, serves as a versatile intermediate for the synthesis of a diverse library of benzothiophene derivatives for biological screening.
The potential applications of this compound and its derivatives span a wide range of therapeutic areas, including:
-
Anticancer agents[4]
-
Anti-inflammatory drugs[9]
-
Antimicrobial compounds[3]
-
Antitubercular agents[4]
-
Antidiabetic therapies[1]
In the realm of materials science, the benzothiophene core is a key component in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The ability to functionalize the benzothiophene scaffold via the bromomethyl group allows for the fine-tuning of the electronic and physical properties of these materials.
Visualizations
Logical Relationship: Utility of 2-(Bromomethyl)-1-benzothiophene
Caption: Utility of 2-(Bromomethyl)-1-benzothiophene.
Experimental Workflow: General Synthesis of Functionalized Benzothiophenes
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, and Biological Applications of Benzothiophene [ouci.dntb.gov.ua]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. rsc.org [rsc.org]
- 9. malayajournal.org [malayajournal.org]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
